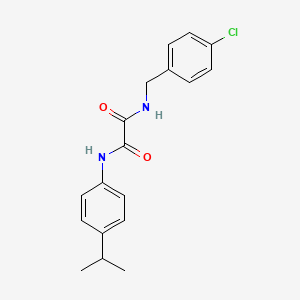

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

説明

BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-12(2)14-5-9-16(10-6-14)21-18(23)17(22)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYVUVVHMYXWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the In Vitro Mechanism of Action of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed in vitro mechanism of action for the novel compound N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide. While direct studies on this specific molecule are not yet prevalent in published literature, by drawing parallels with structurally related oxalamide derivatives and compounds bearing similar functional moieties, we can hypothesize and construct a robust framework for its investigation. Oxalamide cores are known to participate in a range of biological activities, including enzyme and ion channel modulation[1][2]. This guide will focus on a plausible and testable hypothesis: the modulation of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a ubiquitously expressed protein implicated in a multitude of physiological and pathological processes, including cancer cell proliferation and migration[3][4][5]. We will explore the experimental rationale, detailed protocols, and data interpretation necessary to elucidate this proposed mechanism.

Introduction: The Therapeutic Potential of Oxalamide Derivatives

The oxalamide scaffold represents a versatile backbone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include roles as inhibitors of enzymes such as neuraminidase, α-glucosidase, and inosine monophosphate dehydrogenase (IMPDH)[1][6]. Furthermore, the presence of a 4-chlorobenzyl group is a common feature in various biologically active molecules with activities ranging from anticancer to antimicrobial[7][8][9][10][11][12][13]. Given this landscape, N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide emerges as a compound of significant interest for further mechanistic exploration.

This guide puts forth the hypothesis that N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide acts as an inhibitor of the TRPM7 ion channel. TRPM7 is a unique bifunctional protein possessing both an ion channel and a kinase domain, making it a compelling target in drug discovery[5]. Its role in regulating cellular magnesium and calcium homeostasis is crucial for various cellular functions, and its dysregulation is linked to diseases such as cancer and ischemic stroke[3][14].

Proposed Primary Mechanism: Inhibition of the TRPM7 Ion Channel

We hypothesize that N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide directly interacts with the TRPM7 ion channel, leading to its inhibition. This interaction could be through direct binding to the channel pore, allosteric modulation, or interference with the channel's kinase domain activity, which is known to regulate its function.

Elucidating Direct Channel Blockade: Electrophysiology

The most direct method to assess ion channel modulation is through electrophysiological techniques, specifically patch-clamp.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide directly inhibits TRPM7 channel currents.

Cell Line: HEK293 cells stably overexpressing human TRPM7 (TRPM7-HEK293). A wild-type HEK293 cell line should be used as a negative control.

Methodology:

-

Cell Preparation: Plate TRPM7-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 10 HEPES, 10 BAPTA, 0.5 MgCl2 (pH adjusted to 7.2 with CsOH). Note: Low internal Mg2+ is used to maximize TRPM7 currents.

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit TRPM7 currents.

-

-

Compound Application:

-

Establish a stable baseline current for at least 3 minutes.

-

Perfuse the cells with the external solution containing various concentrations of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide (e.g., 0.1, 1, 10, 100 µM).

-

Record the current response at each concentration.

-

A known non-selective TRPM7 inhibitor, such as 2-APB, can be used as a positive control[4][5][14].

-

-

Data Analysis:

-

Measure the outward current amplitude at +80 mV.

-

Normalize the current at each compound concentration to the baseline current.

-

Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Causality and Validation: A dose-dependent reduction in the characteristic outwardly rectifying TRPM7 current in TRPM7-HEK293 cells, with minimal effect on wild-type HEK293 cells, would strongly suggest direct inhibition.

Functional Consequence: Inhibition of Divalent Cation Influx

A functional consequence of TRPM7 inhibition would be a decrease in divalent cation influx, such as Mn2+ (as a surrogate for Ca2+ and Mg2+). This can be measured using a fluorescence-based assay.

Experimental Protocol: Fura-2-Based Manganese Quench Assay

Objective: To assess the functional inhibition of TRPM7-mediated divalent cation influx.

Methodology:

-

Cell Plating: Seed TRPM7-HEK293 and wild-type HEK293 cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator that is quenched by manganese) for 60 minutes at 37°C[14].

-

Compound Incubation: Wash the cells and pre-incubate with varying concentrations of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide for 15-30 minutes.

-

Measurement:

-

Measure the baseline Fura-2 fluorescence using a fluorescence plate reader (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add a solution containing MnCl2 to the wells.

-

Immediately begin kinetic measurements of Fura-2 fluorescence for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence quench, which is proportional to the rate of Mn2+ influx.

-

Determine the IC50 of the compound for inhibiting Mn2+ influx.

-

Self-Validation: The assay's validity is confirmed by the significant difference in Mn2+ quench rate between TRPM7-overexpressing and wild-type cells, and the dose-dependent inhibition by a known TRPM7 blocker[14].

Downstream Signaling and Cellular Phenotypes

Inhibition of TRPM7 is expected to impact downstream signaling pathways and cellular behaviors that are dependent on its activity.

Impact on Cell Viability and Proliferation

TRPM7 is known to be essential for the survival and proliferation of certain cell types.

Experimental Protocol: Cell Viability and Proliferation Assays

Objective: To determine the effect of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide on the viability and proliferation of cancer cell lines with known TRPM7 dependence.

Cell Lines: A panel of cancer cell lines, such as breast (e.g., MCF-7) or colon (e.g., HT-29), where TRPM7 expression and function have been characterized.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose-range of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide for 24, 48, and 72 hours.

-

Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

-

At each time point, add the respective reagent (MTT or CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

-

Proliferation Assessment (e.g., BrdU Incorporation Assay):

-

At the desired time point, add BrdU to the cells and incubate.

-

Fix, permeabilize, and add an anti-BrdU antibody conjugated to a detection enzyme.

-

Add the substrate and measure the colorimetric or fluorescent signal.

-

-

Data Analysis:

-

Calculate the percentage of viable or proliferating cells relative to a vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

Data Interpretation: A significant reduction in cell viability and proliferation would support the anti-proliferative potential of the compound, consistent with TRPM7 inhibition.

Visualization of the Proposed Mechanism and Workflows

Proposed Signaling Pathway

Caption: Proposed inhibitory action on the TRPM7 channel.

Experimental Workflow

Caption: Workflow for in vitro mechanistic studies.

Summary of Quantitative Data

The following table structure should be used to summarize the key quantitative data obtained from the proposed experiments.

| Assay | Cell Line | Parameter | Value |

| Whole-Cell Patch-Clamp | TRPM7-HEK293 | IC50 | [Calculated Value] µM |

| Fura-2 Mn2+ Quench | TRPM7-HEK293 | IC50 | [Calculated Value] µM |

| Cell Viability (72h) | MCF-7 | GI50 | [Calculated Value] µM |

| Cell Viability (72h) | HT-29 | GI50 | [Calculated Value] µM |

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothesized, framework for elucidating the in vitro mechanism of action of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide, centering on its potential as a TRPM7 inhibitor. The outlined experimental protocols are designed to be self-validating and provide a clear path from demonstrating direct molecular interaction to observing functional cellular consequences.

Should the data from these experiments support the TRPM7 inhibition hypothesis, future studies could delve into the specific binding site through mutagenesis studies, investigate the compound's effect on the TRPM7 kinase activity, and expand the cellular assays to include migration and invasion, which are also regulated by TRPM7[4]. This structured approach ensures scientific rigor and provides a solid foundation for the continued development of this promising compound.

References

-

Al-Masoudi, N. A., et al. (2018). Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives. PubMed. Available at: [Link]

-

Wang, S., et al. (2020). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. ResearchGate. Available at: [Link]

-

Song, H., et al. (2011). Development and Optimization of a High-Throughput Bioassay for TRPM7 Ion Channel Inhibitors. PMC. Available at: [Link]

-

Chen, W., et al. (2010). Blockade of TRPM7 Channel Activity and Cell Death by Inhibitors of 5-Lipoxygenase. PLoS One. Available at: [Link]

-

Meyers, M. J., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. PubMed. Available at: [Link]

-

Fazal-ur-Rehman, S., et al. (2019). Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. ResearchGate. Available at: [Link]

-

Patel, D. P., et al. (2023). Novel TRPM7 inhibitors with potent anti-inflammatory effects in vivo. bioRxiv. Available at: [Link]

-

Gao, S., et al. (2021). A novel TRPM7/O-GlcNAc axis mediates tumour cell motility and metastasis by stabilising c-Myc and caveolin-1 in lung carcinoma. ResearchGate. Available at: [Link]

-

Chubanov, V., et al. (2014). Natural and Synthetic Modulators of the TRPM7 Channel. PMC. Available at: [Link]

-

Aziz-ur-Rehman, et al. (2017). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link]

-

de Oliveira, R. S., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. NIH. Available at: [Link]

-

Nguyen, H. T., et al. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. Available at: [Link]

-

Islam, M. R., et al. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available at: [Link]

-

Unsalan, O., et al. (2010). Synthesis and biological evaluation of some novel 4-phenyldiazenyl-4'-[(4- chlorobenzyl)oxy]biphenyl derivatives as antibacterial agents. ResearchGate. Available at: [Link]

-

Bell, I. M., et al. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of TRPM7 Channel Activity and Cell Death by Inhibitors of 5-Lipoxygenase | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide | 1286711-85-0 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Optimization of a High-Throughput Bioassay for TRPM7 Ion Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Characterizing the In Vitro Target Binding Affinity of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

Introduction

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide represents a novel chemical entity within the broader class of oxalamide derivatives. While public domain literature lacks specific binding affinity data for this particular molecule, its core structure is present in numerous compounds with well-documented biological activities. This guide, therefore, provides a comprehensive framework for the systematic in vitro characterization of this compound. We will proceed from a position of informed hypothesis, leveraging structure-activity relationships from related molecules to identify probable biological targets. This document outlines the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to elucidate the target binding profile of this novel oxalamide derivative. The methodologies described are robust, widely accepted in the field of drug discovery, and designed to ensure scientific integrity and reproducibility.

Hypothesized Biological Targets Based on Structural Analogs

The oxalamide scaffold is a versatile linker in medicinal chemistry, and its derivatives have been shown to inhibit a range of enzymes. The presence of the N-(4-chlorobenzyl) and N-(4-isopropylphenyl) moieties suggests potential interactions within hydrophobic and aromatic binding pockets of various protein targets. Based on extensive literature on related structures, we can postulate several high-probability target classes for initial investigation.

-

Viral Neuraminidase: The oxalamide core can form critical hydrogen bonds with key residues in the active site of influenza neuraminidase, an essential enzyme for viral propagation. Numerous oxalamide derivatives have been synthesized and identified as potent neuraminidase inhibitors, with some exhibiting inhibitory concentrations (IC50) in the nanomolar range.[1]

-

Cholinesterases (AChE & BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. The structural features of the target compound are consistent with molecules designed to interact with the active and peripheral anionic sites of these enzymes.[2]

-

Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a high-interest target in immuno-oncology. Substituted oxalamides have been successfully developed as potent, heme-displacing IDO1 inhibitors.[3][4]

-

Lipoxygenase (LOX): Oxamide derivatives have demonstrated good inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[5][6]

This guide will focus on providing detailed protocols for the first three of these hypothesized target classes, as they represent diverse and therapeutically significant areas of drug discovery.

Methodologies for In Vitro Target Binding Affinity Determination

The cornerstone of characterizing a new chemical entity is the precise and reproducible measurement of its binding affinity to putative targets. The following section provides detailed, step-by-step protocols for robust in vitro assays tailored to the hypothesized enzyme classes.

Fluorogenic Neuraminidase Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the enzymatic activity of influenza neuraminidase. The principle relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a highly fluorescent product, 4-methylumbelliferone (4-MU).[7][8]

Experimental Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide in 100% DMSO. Perform serial dilutions in assay buffer (33 mM MES, 4 mM CaCl2, pH 6.5) to create a range of test concentrations (e.g., from 100 µM to 1 nM).

-

Enzyme and Substrate Preparation:

-

Reconstitute recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains) in assay buffer to a working concentration determined by an initial enzyme activity titration.

-

Prepare a 100 µM working solution of MUNANA substrate in assay buffer.[8]

-

-

Assay Procedure (96-well black, flat-bottom plate):

-

Add 25 µL of each compound dilution to triplicate wells.

-

For control wells (100% activity), add 25 µL of assay buffer containing the same final DMSO concentration as the test wells.

-

Add 25 µL of the diluted neuraminidase enzyme solution to all wells.

-

Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding 50 µL of the 100 µM MUNANA solution to all wells.

-

-

Signal Detection:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[8]

-

Measure the fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

-

Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Colorimetric Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used, simple, and reliable method for screening cholinesterase inhibitors.[2] It measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[9][10]

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in buffer.

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) for AChE or Butyrylthiocholine Iodide (BTCI) for BChE in deionized water.

-

Enzyme Solution: Human recombinant AChE or BChE at a working concentration of 1 U/mL in buffer.

-

Compound Solution: Prepare serial dilutions of the test compound in buffer from a DMSO stock.

-

-

Assay Procedure (96-well clear, flat-bottom plate):

-

Add the following to each well in sequence:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of the compound solution (or buffer for control).

-

10 µL of the enzyme solution (AChE or BChE).

-

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of 10 mM DTNB solution to the mixture.

-

Initiate the reaction by adding 10 µL of 14 mM substrate solution (ATCI or BTCI).

-

-

Signal Detection:

-

Immediately after adding the substrate, shake the plate for 1 minute.

-

Measure the absorbance at 412 nm using a plate reader in kinetic mode, recording every minute for 10-15 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 20 µL of 5% SDS and then read the absorbance.[9][11]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to calculate the IC50 value.

-

Ellman's Method Reaction Pathway

Caption: Principle of cholinesterase inhibition via Ellman's method.

Cell-Based Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay

This assay measures the inhibition of IDO1 in a cellular context, which can provide more physiologically relevant data than a cell-free biochemical assay.[3] The principle involves inducing IDO1 expression in a human cancer cell line (e.g., SKOV-3) with interferon-gamma (IFNγ). The active IDO1 enzyme converts tryptophan in the cell culture medium to kynurenine. The concentration of kynurenine secreted into the medium is measured, and a reduction in its level in the presence of the test compound indicates IDO1 inhibition.[4][12]

Experimental Protocol:

-

Cell Culture and Induction:

-

Culture SKOV-3 ovarian cancer cells in appropriate media until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with human IFNγ (e.g., 100 ng/mL) for 24-48 hours. Include un-induced cells as a negative control.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the IFNγ-containing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a defined period (e.g., 48-72 hours).

-

-

Kynurenine Measurement:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Add 100 µL of 30% trichloroacetic acid (TCA) to 100 µL of supernatant, vortex, and centrifuge to precipitate proteins.

-

Transfer the clear supernatant to a new 96-well plate.

-

Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Incubate at room temperature for 10-20 minutes until a yellow color develops.

-

-

Signal Detection:

-

Measure the absorbance at 490 nm using a spectrophotometric plate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of kynurenine to quantify the amount in each sample.

-

Calculate the percentage of IDO1 inhibition for each compound concentration relative to the IFNγ-induced, vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and applying a non-linear regression fit.

-

Quantitative Data Summary

As no experimental data exists for the title compound, the following table is presented as a template for summarizing the results obtained from the proposed assays. It includes representative data for known inhibitors of each target class to provide a benchmark for comparison.

| Target Enzyme | Assay Type | Test Compound | Known Inhibitor | IC50 (Test Compound) | IC50 (Known Inhibitor)[1] |

| Neuraminidase (H1N1) | Fluorogenic | N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide | Oseltamivir Carboxylate | To be determined | ~0.10 µM |

| Acetylcholinesterase (AChE) | Colorimetric | N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide | Donepezil | To be determined | Varies by assay |

| Indoleamine 2,3-Dioxygenase (IDO1) | Cell-Based | N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide | Epacadostat | To be determined | Varies by cell line |

Conclusion

While the specific in vitro binding affinity of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide is not yet characterized, its chemical structure strongly suggests a potential for interaction with several therapeutically relevant enzyme targets. This guide provides a scientifically rigorous and logical framework for the initial characterization of this novel compound. By employing the detailed protocols for neuraminidase, cholinesterase, and IDO1 inhibition assays, researchers can effectively determine the primary biological targets and quantify the binding affinity. The successful execution of this proposed research plan will generate the critical data necessary to define the pharmacological profile of this promising oxalamide derivative and guide its future development.

References

-

Bio-protocol. Acetylcholinesterase Inhibition Assay. 2022. Available from: [Link]

-

European Pharmaceutical Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. 2021. Available from: [Link]

-

Le, M. Q., et al. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. 2017. Available from: [Link]

-

Amsbio. IDO1 Fluorogenic Inhibitor Screening Assay Kit, AMS.72047. Available from: [Link]

-

Polyak, M. W., et al. Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. 2018; 9(56): 30860–30872. Available from: [Link]

-

Krammer, F., et al. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. 2016. Available from: [Link]

-

ResearchGate. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. Available from: [Link]

-

Oncotarget. Cell based functional assays for IDO1 inhibitor screening and characterization. 2018. Available from: [Link]

-

BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit. Available from: [Link]

-

Animal and Plant Health Agency. Influenza - Neuraminidase Inhibition Test. Available from: [Link]

-

World Health Organization. Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). Available from: [Link]

-

Sánchez-Santed, F., et al. Cholinesterase assay by an efficient fixed time endpoint method. MethodsX. 2016; 3: 333–340. Available from: [Link]

-

Musilek, K., et al. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules. 2011; 16(4): 3605–3616. Available from: [Link]

-

ResearchGate. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. 2019. Available from: [Link]

-

ResearchGate. Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. 2021. Available from: [Link]

-

PubMed. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. 2019. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most small molecules from the systemic circulation into the brain.[1] This guide provides a comprehensive, technically-focused framework for assessing the BBB permeability of novel chemical entities, using the hypothetical compound N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide as a case study. As no prior data exists for this specific molecule, this document outlines a logical, multi-stage approach, from initial computational predictions to definitive in vivo validation. This structured methodology is designed for researchers, scientists, and drug development professionals to rigorously evaluate the CNS penetration potential of new therapeutic candidates.

Introduction: The Imperative of CNS Drug Delivery

Effective treatment of neurological diseases hinges on the ability of a therapeutic agent to cross the blood-brain barrier and reach its target in the central nervous system. The BBB is a dynamic interface composed of tightly packed endothelial cells, pericytes, and astrocytes, which collectively prevent harmful substances from entering the brain while facilitating the transport of essential nutrients.[1] For a drug candidate to be successful, it must possess a specific set of physicochemical properties that allow it to navigate this complex barrier. It is estimated that only about 2% of small molecules are able to cross the BBB, highlighting the critical need for early and accurate assessment of this property in the drug discovery pipeline.[2]

This guide will systematically detail the process of evaluating the BBB permeability of a novel compound, N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide. We will progress through a tiered approach, beginning with cost-effective in silico models, followed by higher-throughput in vitro assays, and culminating in resource-intensive, but essential, in vivo studies.

Stage 1: In Silico and Physicochemical Profiling

The initial assessment of BBB permeability begins with computational modeling and an analysis of the molecule's fundamental physicochemical properties. These predictive methods are invaluable for early-stage screening and prioritization of candidates.[2][3]

Physicochemical Descriptors for BBB Penetration

Several key molecular properties are strongly correlated with a compound's ability to cross the BBB. These descriptors can be calculated from the chemical structure and provide a first-pass evaluation of CNS penetration potential.[4][5]

-

Lipophilicity (LogP/LogD): A critical factor for passive diffusion across the lipid-rich membranes of the BBB is lipophilicity.[1] The octanol-water partition coefficient (LogP) is a common measure. For CNS drugs, a LogP value in the range of 1.5 to 3.5 is often considered optimal.[4]

-

Molecular Weight (MW): Smaller molecules generally exhibit better BBB permeability. A molecular weight of less than 400-500 Daltons is typically favored for CNS drug candidates.[1][6]

-

Polar Surface Area (PSA): The topological polar surface area (TPSA) is the sum of the surfaces of polar atoms in a molecule.[7] A lower TPSA is generally associated with better BBB penetration. For CNS activity, a TPSA of less than 90 Ų is often required.[7][8]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity and its ability to cross lipid membranes. For CNS drugs, it is generally recommended to have no more than 3 HBDs and 7 HBAs.[6][9]

-

pKa: The ionization state of a molecule at physiological pH (7.4) is crucial. Ionized molecules have more difficulty crossing the BBB.

Predictive Models and "Rule-Based" Assessments

-

Lipinski's Rule of Five: While originally developed for oral bioavailability, these guidelines are often a starting point for assessing drug-likeness.[10][11] An orally active drug typically has no more than one violation of the following: no more than 5 HBDs, no more than 10 HBAs, a molecular weight under 500 Daltons, and a LogP not exceeding 5.[11]

-

CNS Multiparameter Optimization (MPO): More specific algorithms, such as the CNS MPO score, have been developed to provide a more nuanced prediction of CNS penetration by combining multiple physicochemical properties into a single desirability score.[4]

| Parameter | General Guideline for CNS Penetration | N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide (Calculated) |

| Molecular Weight | < 400-500 Da[1][6] | Value to be calculated |

| cLogP | 1.5 - 3.5[4] | Value to be calculated |

| TPSA | < 90 Ų[7][8] | Value to be calculated |

| H-Bond Donors | ≤ 3[6] | Value to be calculated |

| H-Bond Acceptors | ≤ 7[6] | Value to be calculated |

Note: The values for the target compound need to be calculated using appropriate software (e.g., ChemDraw, QikProp).

The initial in silico analysis provides a theoretical foundation for the subsequent experimental work. If the compound has multiple liabilities based on these predictions, it may be deprioritized or flagged for chemical modification.

Stage 2: In Vitro Assessment of BBB Permeability

In vitro models offer a controlled environment to investigate specific aspects of BBB transport, providing higher throughput than in vivo studies. These assays are crucial for confirming the predictions from Stage 1 and for elucidating transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB.[12][13] It measures the permeation of a compound from a donor compartment, through an artificial membrane coated with a lipid solution mimicking the brain's lipid composition, to an acceptor compartment.[12][14]

-

Preparation: Prepare stock solutions of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide in DMSO. Dilute the compound to a final concentration in a suitable buffer (e.g., PBS pH 7.4).

-

Membrane Coating: Coat the wells of a 96-well filter plate with a porcine brain lipid extract dissolved in an alkane.[14]

-

Assay Assembly: Add the compound solution to a 96-well donor plate. Place the lipid-coated filter plate on top, and then add buffer to the acceptor plate which sits on top of the filter plate.

-

Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature, often with gentle stirring.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Calculate the effective permeability (Pe) using the measured concentrations and known assay parameters.

Cell-Based Transwell Assays

Cell-based assays provide a more biologically relevant model by incorporating endothelial cells that form tight junctions and express key transporters.

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that is widely used for in vitro BBB studies.[15][16][17] These cells form a monolayer with tight junctions and express relevant transporters, making them a valuable tool for studying drug uptake and transport.[17][18]

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a major efflux transporter at the BBB that actively pumps substrates back into the bloodstream, limiting brain penetration.[19][20] The MDCK-MDR1 cell line is a canine kidney cell line transfected to overexpress human P-gp.[20][21][22] This model is the industry standard for identifying P-gp substrates.[19]

-

Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).[19][22]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions.

-

Transport Studies:

-

A-to-B Transport: Add N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.

-

B-to-A Transport: In separate wells, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Incubation and Sampling: Incubate the plates at 37°C. At specified time points, take samples from the receiver compartment.

-

Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).[20] An ER ≥ 2 indicates that the compound is likely a substrate for P-gp efflux.[20]

| In Vitro Assay | Key Parameter | Interpretation for CNS Candidate |

| PAMPA-BBB | Permeability (Pe) | High Pe suggests good passive diffusion potential. |

| hCMEC/D3 | Apparent Permeability (Papp) | High Papp indicates good transcellular transport. |

| MDCK-MDR1 | Efflux Ratio (ER) | ER < 2 is desirable, indicating minimal P-gp efflux.[20] |

Stage 3: In Vivo Confirmation of Brain Penetration

While in vitro assays are powerful screening tools, in vivo studies in animal models are the definitive method for confirming BBB permeability and quantifying brain exposure.[23]

In Situ Brain Perfusion

The in situ brain perfusion technique is a sophisticated method to measure the rate of drug transport into the brain, independent of systemic clearance.[24][25][26] In this procedure, the blood supply to one cerebral hemisphere of an anesthetized rat is replaced with a controlled perfusion fluid containing the test compound.[25][26]

-

Animal Preparation: Anesthetize a rat and surgically expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the internal carotid artery.

-

Perfusion: Begin infusion of a physiological saline buffer containing a known concentration of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide and a vascular space marker (e.g., [¹⁴C]sucrose).

-

Sample Collection: After a short perfusion time (e.g., 5-60 seconds), terminate the perfusion, decapitate the animal, and collect the brain tissue.

-

Analysis: Homogenize the brain tissue and analyze the concentration of the compound and the marker.

-

Calculation: Calculate the permeability-surface area (PS) product, which represents the rate of uptake into the brain.[27][28]

Pharmacokinetic Studies: Brain-to-Plasma Ratio (Kp)

The most common method to assess the extent of brain penetration is to determine the brain-to-plasma concentration ratio (Kp) after systemic administration.[29][30] This value reflects the steady-state distribution of the compound between the brain and the systemic circulation.

-

Dosing: Administer N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide to a cohort of rodents (e.g., rats) via intravenous (IV) bolus or constant infusion.[31][32]

-

Sampling: At various time points after dosing, collect blood samples and, at terminal time points, collect brain tissue.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

-

Quantification: Determine the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.

-

Calculation: The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma (Kp = C_brain / C_plasma).

For a more accurate assessment of the free drug available to interact with CNS targets, the unbound brain-to-plasma ratio (Kp,uu) is calculated. This requires additional experiments to determine the fraction of unbound drug in both plasma and brain tissue (fu,plasma and fu,brain), typically via equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux.[33]

Conclusion: Synthesizing a Comprehensive Permeability Profile

The assessment of blood-brain barrier permeability is a critical, multi-faceted process in CNS drug discovery. For a novel compound like N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide, a tiered approach is essential. By integrating in silico predictions, in vitro permeability and efflux data, and definitive in vivo measurements, a comprehensive profile can be constructed. This systematic evaluation allows for data-driven decisions, increasing the probability of successfully developing effective therapeutics for neurological disorders. The methodologies outlined in this guide provide a robust framework for any research program aimed at targeting the central nervous system.

References

- Vertex AI Search. In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.

- Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers.

- Wikipedia. Polar surface area.

- ResearchGate. (PDF) In Silico Prediction of Blood Brain Barrier Permeability.

- International Journal of Computational Biology and Drug Design. Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.

- ResearchGate. An in situ brain perfusion technique to study cerebrovascular transport in the rat.

- Taylor & Francis Online. Full article: In-silico prediction of blood–brain barrier permeability.

- Semantic Scholar. Analysing molecular polar surface descriptors to predict blood-brain barrier permeation.

- Europe PMC. In silico prediction of blood brain barrier permeability: an Artificial Neural Network model.

- PubMed. An in situ brain perfusion technique to study cerebrovascular transport in the rat.

- GARDP. Polar surface area (PSA).

- Semantic Scholar. An in situ brain perfusion technique to study cerebrovascular transport in the rat.

- Patsnap Synapse. What are the exceptions to Lipinski's Rule of 5?.

- Patsnap Synapse. What characteristics of compounds cross the blood-brain barrier?.

- Cambridge MedChem Consulting. Brain Penetration.

- ResearchGate. (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration.

- National Center for Biotechnology Information. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.

- PubMed. Blood-brain barrier permeability to bilirubin in the rat studied using intracarotid bolus injection and in situ brain perfusion techniques.

- Cedarlane. Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3).

- PubMed. Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats.

- ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry.

- Bentham Science. Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.

- National Center for Biotechnology Information. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life.

- Merck Millipore. Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066.

- GitHub. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- Inderscience Publishers. Analysing molecular polar surface descriptors to predict blood-brain barrier permeation | International Journal of Computational Biology and Drug Design.

- BioDuro. ADME MDR1-MDCK Permeability Assay.

- Sigma-Aldrich. Blood-Brain Barrier hCMEC/D3 Cell Line.

- ResearchGate. Prediction of Drug Exposure in the Brain from the Chemical Structure.

- ResearchGate. In Situ Brain Perfusion Technique | Request PDF.

- AxisPharm. MDCK-MDR1 Permeability Assay.

- ResearchGate. (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.

- National Center for Biotechnology Information. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations.

- BCRJ. hCMEC/D3 - Cell Line.

- Evotec. MDCK-MDR1 Permeability Assay.

- Cytion. hCMEC/D3 Cells.

- Frontiers. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.

- ScienceDirect. Lead- and drug-like compounds: the rule-of-five revolution.

- Wikipedia. Lipinski's rule of five.

- Abcam. ab284553 – Multidrug Efflux Transporter P Glycoprotein (MDR1/P-gp) Ligand Screening Kit.

- Enamine. MDR1-MDCKII Permeability Assay.

- MDPI. In Silico Prediction for Intestinal Absorption and Brain Penetration of Chemical Pesticides in Humans.

- Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.

- Technology Networks. pampa-permeability-assay.pdf.

- PLOS One. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier.

- BioAssay Systems. PMBBB.

- PubMed. Brain-blood ratio: implications in brain drug delivery.

- ResearchGate. Fig. 5 Brain-to-plasma ratios against plasma concentrations. (a) Data....

Sources

- 1. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]

- 2. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Polar surface area - Wikipedia [en.wikipedia.org]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]

- 13. paralab.es [paralab.es]

- 14. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 15. cedarlanelabs.com [cedarlanelabs.com]

- 16. Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066 [merckmillipore.com]

- 17. cytion.com [cytion.com]

- 18. bcrj.org.br [bcrj.org.br]

- 19. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 22. enamine.net [enamine.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]

- 27. Blood-brain barrier permeability to bilirubin in the rat studied using intracarotid bolus injection and in situ brain perfusion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]

- 33. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]

Identification of metabolites for N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

An In-Depth Technical Guide to the Identification of Metabolites for N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, providing critical insights into its efficacy, pharmacokinetic profile, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites for the novel chemical entity N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide. We will traverse the strategic sequence from in silico prediction to rigorous in vitro and in vivo evaluations, culminating in the deployment of advanced analytical technologies for definitive structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and regulatory-compliant approach.

The Strategic Imperative: Why Metabolite Identification is Critical

Understanding the biotransformation of a xenobiotic like N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide is not merely an academic exercise; it is a critical step mandated by regulatory agencies such as the FDA and EMA.[1][2] Metabolites can possess their own pharmacological activity, contribute to or cause toxicity, or alter the drug's pharmacokinetic profile. Early identification of major human metabolites is essential to ensure that these metabolites have been adequately tested for safety in nonclinical toxicology studies, a concept known as "Metabolites in Safety Testing" (MIST).[1][3][4][5][6] This guide outlines a tiered, integrated strategy to proactively identify and characterize these metabolites.

Foundational Strategy: The Metabolite Identification Workflow

A robust metabolite identification program integrates computational, in vitro, and in vivo methods. This multi-pronged approach allows for early "soft spot" analysis to guide medicinal chemistry efforts, followed by comprehensive profiling to support safety assessments.[7][8]

Caption: Predicted metabolic pathways for the target compound.

In Vitro Experimental Strategy: Simulating Hepatic Metabolism

In vitro models are indispensable for initial metabolite profiling, offering a controlled environment to study biotransformation. [7][9]We employ a tiered approach starting with subcellular fractions and moving to whole cells.

Phase I Metabolite Profiling with Liver Microsomes

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes but lack most Phase II enzymes. [10]This makes them an ideal, cost-effective system for specifically identifying the primary products of oxidative metabolism. [11] Experimental Protocol: Microsomal Stability and Metabolite ID

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Add N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide (e.g., at 1 µM final concentration) to the mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: Start the reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes). A parallel control incubation without the cofactor is essential to distinguish enzymatic from non-enzymatic degradation.

-

Incubation: Incubate the mixture at 37°C. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for direct analysis by LC-MS/MS. [10][12]

Comprehensive Phase I and II Profiling with Hepatocytes

Rationale: Cryopreserved hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more complete and physiologically relevant picture of a drug's metabolism. [10][9]They are crucial for identifying conjugation products like glucuronides and sulfates which are not formed in microsomes.

Experimental Protocol: Hepatocyte Incubation

-

Cell Plating: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

-

Dosing: Remove the plating medium and add fresh incubation medium containing N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide (e.g., at 1 µM).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a relevant time period (e.g., up to 24 hours).

-

Sample Collection: Collect the incubation medium at the end of the incubation.

-

Termination & Processing: Terminate enzymatic activity by adding 2-3 volumes of ice-cold acetonitrile to the collected medium. Centrifuge to precipitate proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis. [10]

Analytical Workflow: Detection by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for modern metabolite identification due to its exceptional sensitivity and selectivity. [13][14][15][16] Table 1: Predicted Metabolites and their Mass Signatures

| Metabolite Type | Biotransformation | Mass Shift (Da) | Expected m/z (M+H)⁺ |

| Parent | - | - | 359.13 |

| Phase I | Mono-hydroxylation | +15.99 | 375.13 |

| Phase I | Di-hydroxylation | +31.98 | 391.13 |

| Phase II | Glucuronide Conjugate | +176.03 | 535.16 |

| Phase II | Sulfate Conjugate | +79.96 | 439.09 |

Note: The parent compound's monoisotopic mass is C19H21ClN2O2 = 358.13.

Analytical Approach:

-

Chromatographic Separation: A reverse-phase HPLC or UPLC column (e.g., C18) is used to separate the parent drug from its more polar metabolites. [17]A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry Detection: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used for detection. [14][18] * Full Scan MS: Acquires accurate mass data for all ions, allowing for the detection of predicted metabolites based on their calculated exact mass (as shown in Table 1).

-

Tandem MS (MS/MS): The instrument isolates a specific ion of interest (e.g., m/z 375.13 for a hydroxylated metabolite), fragments it, and records the masses of the resulting fragment ions. This fragmentation pattern provides structural information and increases confidence in the identification. [13][16]3. Data Mining: Specialized software is used to process the data, searching for predicted mass shifts relative to the parent drug and comparing retention times to identify potential metabolites. [8]

-

In Vivo Confirmation: From Bench to Biological System

While in vitro systems are powerful, in vivo studies are required to understand the complete metabolic profile in a living organism and to quantify exposure levels for MIST assessment. [19][20][21] Study Design:

-

Species Selection: The choice of nonclinical species (e.g., rat, dog) should ideally be informed by cross-species in vitro metabolism data, selecting species that produce a metabolite profile most similar to humans. [22]* Dosing and Sample Collection: The compound is administered to the animals (e.g., via oral gavage or intravenous injection). Blood (for plasma), urine, and feces are collected over a time course (e.g., up to 72 hours). [19]* Analysis: Samples are processed and analyzed using the same LC-HRMS methods developed for the in vitro studies to profile the metabolites present in circulation and excreta. [21]

Definitive Structural Elucidation

While LC-MS/MS can provide putative identifications, it can sometimes be insufficient to pinpoint the exact location of a metabolic modification (e.g., which of the three carbons on the isopropyl group was hydroxylated). For major or pharmacologically active metabolites, definitive structural elucidation is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination. [23]It provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise assignment of connectivity and stereochemistry. [23][24][25]To perform NMR analysis, the metabolite must be isolated from the biological matrix and purified, often requiring several milligrams of material, which can be generated via larger-scale biotransformation or chemical synthesis.

Regulatory Context: Metabolites in Safety Testing (MIST)

Regulatory guidance from the FDA and ICH requires that the safety of all major human metabolites be assessed. [1][3][26]A human metabolite is considered "major" if it accounts for more than 10% of the total drug-related material in circulation at steady state. [6] The key objective is to demonstrate that the exposure (AUC) to these major human metabolites in the chosen toxicology species is equal to or greater than the exposure in humans. [4][5]If a major human metabolite is found to be absent or present at significantly lower levels in toxicology species (a "disproportionate metabolite"), dedicated safety studies on that metabolite may be required. [1][4][26]

Conclusion

The identification of metabolites for N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide is a systematic, multi-disciplinary endeavor. By integrating in silico prediction, tiered in vitro screening, in vivo confirmation, and advanced analytical characterization, we can build a comprehensive understanding of its biotransformation. This proactive and scientifically rigorous approach not only satisfies regulatory requirements but also provides invaluable insights that de-risk the development process, ultimately contributing to the creation of safer and more effective medicines.

References

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020). U.S. Food and Drug Administration. [Link]

-

Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinical and Translational Medicine. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

-

Safety Testing of Drug Metabolites | FDA. (2020). U.S. Food and Drug Administration. [Link]

-

Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

-

Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2005). Regulations.gov. [Link]

-

Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2005). Regulations.gov. [Link]

-

Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. [Link]

-

Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025). Hilaris Publishing. [Link]

-

Czerwiński, M. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. SEKISUI XenoTech. [Link]

-

Singh, S., et al. (2018). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

-

Met ID: In Vivo Metabolite Identification. (n.d.). BioIVT. [Link]

-

Kumar, V., & S, R. (2021). Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. Taylor & Francis Online. [Link]

-

Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Taylor & Francis Online. [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. [Link]

-

Metabolite Identification. (n.d.). Pharmaron. [Link]

-

de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]

-

Huang, H., et al. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal. [Link]

-

Nakajima, M., & Yokoi, T. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Fallon, J. K., & Miners, J. O. (2017). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Springer Nature Experiments. [Link]

-

Zhu, M., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. [Link]

-

UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (n.d.). Semantic Scholar. [Link]

-

Expert in vitro & in vivo metabolite profiling. (n.d.). Nuvisan. [Link]

-

Bingol, K., & Brüschweiler, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Analytical Chemistry. [Link]

-

Coughtrie, M. W. H. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences. [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [Link]

-

How Does LC-MS Identify Proteins and Metabolites? (2025). Patsnap. [Link]

-

In Vitro Metabolite Profiling and Structure Identification. (n.d.). Bienta. [Link]

-

Sulfotransferase – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio. [Link]

-

Frkic, R., & Zivic, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

-

Analytical Techniques Used in Metabolomics. (2022). Systematic Reviews in Pharmacy. [Link]

-

Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. (2022). Accounts of Chemical Research. [Link]

-

Zaliani, A., et al. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. Journal of Mass Spectrometry. [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

-

Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2022). OSTI.GOV. [Link]

-

Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]

-

A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. (n.d.). AAPS J. [Link]

-

ICH guideline M3 (R2) - questions and answers. (2012). European Medicines Agency. [Link]

-

Metabolite quantification recommendation - fit for purpose. (n.d.). European Bioanalysis Forum. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. regulations.gov [regulations.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. In Vitro MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmaron.com [pharmaron.com]

- 12. In Vitro Metabolite Profiling and Structure Identification | Bienta [bienta.net]

- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 16. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 17. lcms.cz [lcms.cz]

- 18. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 19. bioivt.com [bioivt.com]

- 20. tandfonline.com [tandfonline.com]

- 21. In Vivo MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. nuvisan.com [nuvisan.com]

- 23. bionmr.unl.edu [bionmr.unl.edu]

- 24. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hyphadiscovery.com [hyphadiscovery.com]

- 26. Safety Testing of Drug Metabolites | FDA [fda.gov]

1H and 13C NMR spectroscopy characterization of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy Characterization of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines both the theoretical underpinnings and practical, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for the unambiguous structural elucidation of this and similar molecular scaffolds.

Introduction and Scientific Context

N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide is a disubstituted oxalamide, a structural motif of significant interest in medicinal chemistry and materials science. Oxalamides are known for their rigid, planar structure stabilized by intramolecular hydrogen bonds, making them excellent scaffolds for building complex molecular architectures such as foldamers and supramolecular assemblies.[1][2] Their derivatives have demonstrated a wide range of biological activities, necessitating robust and reliable methods for their structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the non-destructive structural elucidation of organic molecules in solution.[3] It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C. This guide offers a detailed workflow for characterizing the title compound, ensuring scientific integrity through validated protocols and in-depth spectral analysis.

Molecular Structure and Predicted NMR Features

A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its NMR spectra. The key is to identify all chemically non-equivalent protons and carbons.

Caption: Annotated structure of N1-(4-chlorobenzyl)-N2-(4-isopropylphenyl)oxalamide.

Key Structural Features for NMR Analysis:

-

Two Amide (N-H) Protons: N1-H and N2-H are in different chemical environments and are expected to give distinct signals. Their chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4][5]

-

4-Chlorobenzyl Group: This group contains a benzylic methylene (CH₂) and a disubstituted aromatic ring. The aromatic protons will appear as a characteristic AA'BB' system (two doublets).

-

4-Isopropylphenyl Group: This moiety also has a disubstituted aromatic ring (another AA'BB' system) and an isopropyl group. The isopropyl group will show a methine (CH) proton and two equivalent methyl (CH₃) groups.

-

Oxalamide Core: The two carbonyl carbons (C=O) are chemically distinct and will appear far downfield in the ¹³C NMR spectrum.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is profoundly dependent on meticulous sample preparation and correct instrument parameterization.

Protocol for NMR Sample Preparation

Rationale for Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the preferred solvent for compounds with amide protons. Its high polarity and hydrogen-bond accepting nature slow down the chemical exchange of N-H protons, resulting in sharper signals that are easier to observe and integrate.[6] The residual solvent peak appears around 2.50 ppm.[7]

-

CDCl₃ (Chloroform-d): A common, less polar alternative. While it dissolves many organic compounds, amide N-H peaks can sometimes be broad or exchange with trace amounts of acidic impurities, making them difficult to identify.

Step-by-Step Protocol:

-

Weigh the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[8][9] Higher concentrations can be used for ¹³C NMR to reduce acquisition time, but may cause line broadening in the ¹H spectrum.

-

Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[7][9]

-

Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied. A homogenous solution is essential for high-resolution spectra.[7]

-

Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[10]

-

Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Typically, one drop of TMS is added to a stock bottle of deuterated solvent to be used for multiple samples.[8]

-

Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition

Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 16-32 (adjust as needed for signal-to-noise).

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30 on Bruker systems) to ensure each unique carbon appears as a singlet.[11]

-

Number of Scans (NS): 1024 or higher, as ¹³C has a low natural abundance and sensitivity.[11]

-

Relaxation Delay (D1): 2-5 seconds.

Caption: Experimental workflow from sample preparation to structural elucidation.

Spectral Analysis and Data Interpretation

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton and carbon in the molecule, based on established chemical shift principles and data from related structures.[14][15][16][17]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Amide NH | N1-H | 1H | ~9.5 - 10.5 | Triplet (t) | J ≈ 6.0 | Coupled to the two benzylic protons (H3). Downfield due to deshielding by the adjacent carbonyl and hydrogen bonding.[18] |

| Amide NH | N2-H | 1H | ~10.0 - 11.0 | Singlet (s) | - | No adjacent protons. Downfield due to deshielding by carbonyl and phenyl ring.[18] |

| Aromatic CH | H6, H8 | 2H | ~7.5 - 7.7 | Doublet (d) | J ≈ 8.5 | Aromatic protons ortho to the isopropyl group. |

| Aromatic CH | H11, H12 | 2H | ~7.2 - 7.4 | Doublet (d) | J ≈ 8.5 | Aromatic protons meta to the isopropyl group. |